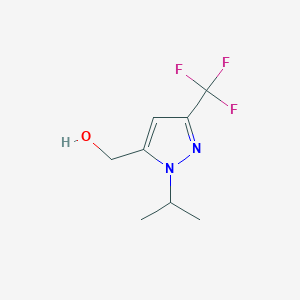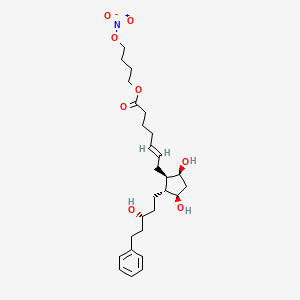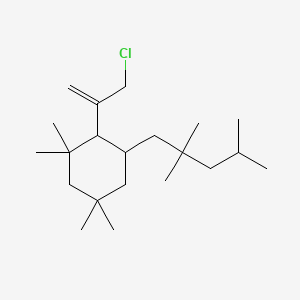
1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone is an organic compound that features a benzodioxole ring attached to a hexanone chain with a bromine atom at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone typically involves the bromination of 1-(1,3-Benzodioxol-5-yl)-1-hexanone. One common method includes the following steps:
- Dissolve 1-(1,3-Benzodioxol-5-yl)-1-hexanone in acetic acid.
- Add bromine dropwise to the solution while maintaining the reaction mixture at room temperature.
- Stir the reaction mixture for two hours.
- Remove acetic acid under high vacuum.
- Add water to the mixture and extract the product with dichloromethane.
- Wash the organic layers with saturated sodium bicarbonate solution, water, and brine.
- Dry the dichloromethane solution over sodium sulfate, filter, and concentrate under vacuum.
- Purify the crude product by chromatography on silica gel using 5% ethyl acetate in hexane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
化学反応の分析
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major products are carboxylic acids or ketones.
科学的研究の応用
1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The benzodioxole moiety is known to interact with proteins and nucleic acids, potentially modulating their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding.
類似化合物との比較
1-(1,3-Benzodioxol-5-yl)-2-bromoethanone: A shorter-chain analog with similar reactivity but different physical properties.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: A compound with an amine group instead of a carbonyl, leading to different chemical behavior and applications.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Known for its psychoactive properties and used in medicinal chemistry research.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)-2-bromo-1-hexanone is unique due to its specific combination of a benzodioxole ring and a bromo-hexanone chain. This structure imparts distinct chemical reactivity and potential for diverse applications in synthetic chemistry and biological research.
特性
分子式 |
C13H15BrO3 |
|---|---|
分子量 |
299.16 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-yl)-2-bromohexan-1-one |
InChI |
InChI=1S/C13H15BrO3/c1-2-3-4-10(14)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,2-4,8H2,1H3 |
InChIキー |
VZGGCEHAABMOAB-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13427714.png)




![(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13427734.png)
![4-[(Acetyloxy)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B13427739.png)
![Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester](/img/structure/B13427741.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13427745.png)
![(Z)-N'-hydroxy-2-(5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)acetimidamide](/img/structure/B13427747.png)
![[1-(Cyclopropylmethyl)cyclopropyl]methanol](/img/structure/B13427748.png)


